molecular formula C9H14O2 B106389 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one CAS No. 19620-37-2

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Cat. No. B106389
CAS RN: 19620-37-2
M. Wt: 154.21 g/mol
InChI Key: CZWSBAFIAZKCRV-UHFFFAOYSA-N
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Description

“4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one” is a chemical compound with the molecular formula C10H16O2 . It’s also known by other names such as “4-Hydroxy-β-cyclocitral” and "4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC)" .


Molecular Structure Analysis

The molecular weight of “4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one” is 168.2328 . The IUPAC Standard InChI is InChI=1S/C10H16O2/c1-7-4-8(12)5-10(2,3)9(7)6-11/h6,8,12H,4-5H2,1-3H3 .

Scientific Research Applications

Selective Oxidation of Carotenoid-derived Aroma Compounds

The chemical compound 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one has been studied for its applications in the selective oxidation of carotenoid-derived aroma compounds. Cytochromes P450, particularly CYP260B1 and CYP267B1 from Sorangium cellulosum So ce56, were found to oxidize these compounds efficiently. These enzymes demonstrated hydroxylase activity towards the formation of allylic alcohols and also showed epoxidase activity towards β-ionone and α-ionone derivatives, indicating their potential use in the synthesis of novel aroma compounds and their derivatives (Litzenburger & Bernhardt, 2016).

Enzymatic Asymmetric Reduction

Another application of this compound is in the field of enzymatic asymmetric reduction. A study described a practical enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involved stereoselective enzymatic hydrogenation and carbonyl group reduction, indicating the compound’s significance as a precursor in the synthesis of bioactive metabolites (Wada et al., 2003).

Odor Character of Patchouli Alcohol Partial Structures

The compound has also been used in synthesizing various substituted trimethylcyclohexanones and trimethylcyclohexenols from 2,6,6-trimethylcyclohex-2-en-l-one or isophorone. These synthesized compounds were examined as monocyclic partial structures of the tricyclic patchouli alcohol for their odor character and intensity, contributing to the field of aroma chemistry (Weyerstahl et al., 1989).

Biotransformation for Chiral Alcohol Production

In biotransformation applications, the compound has been a focus in the study of Saccharomyces cerevisiae-mediated stereoselective biotransformation. The yeast was used to reduce 2,6,6-trimethylcyclohex-2-ene-1,4-dione to (4R,6R)-actinol, highlighting the role of this compound in the production of optically active compounds and emphasizing the importance of cofactor availability during biotransformation (Uzir & Najimudin, 2018).

properties

IUPAC Name

4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,7,10H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWSBAFIAZKCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CC(C1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00941388
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

CAS RN

19620-37-2
Record name 4-Hydroxy-2,6,6-trimethyl-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19620-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019620372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00941388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
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4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
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4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one
Reactant of Route 6
4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one

Citations

For This Compound
6
Citations
H Pfander, PA Semadeni - Australian Journal of Chemistry, 1995 - CSIRO Publishing
Starting with the readily available (-)-(S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one (2) an optically active enriched sample of (+)-(6R)-α-ionone (1) (85% enantiomeric excess) was …
Number of citations: 14 www.publish.csiro.au
S Raimondi, L Roncaglia, A Amaretti, A Leonardi… - Journal of …, 2010 - Elsevier
Old Yellow Enzymes (OYEs, EC 1.6.99.1) are flavin-dependent oxidoreductases that catalyze the asymmetric reduction of electron-poor alkenes (enoate reductase activity). Since OYEs …
Number of citations: 4 www.sciencedirect.com
S Raimondi, D Romano, A Amaretti, F Molinari… - Journal of …, 2011 - Elsevier
Old yellow enzymes (OYEs, EC 1.6.99.1) are flavin-dependent oxidoreductases that catalyze the stereoselective trans-hydrogenation of the double bond, representing a promising …
Number of citations: 22 www.sciencedirect.com
C Sillapachaiyaporn, P Rangsinth, S Nilkhet… - Pharmaceuticals, 2021 - mdpi.com
Human immunodeficiency virus type-1 (HIV-1) infection causes acquired immunodeficiency syndrome (AIDS). Currently, several anti-retroviral drugs are available, but adverse effects of …
Number of citations: 9 www.mdpi.com
NT Hwisa - 2021 - ideals.illinois.edu
Arbutus pavarii honey is a unique rare honey characterized by its bitter taste. It is produced by Apis mellifera bees from the nectar of the wild strawberry, Arbutus pavarii pamp., tree. …
Number of citations: 0 www.ideals.illinois.edu
B Abduljabbar, M El-Zayat, Y El-Amier… - Kuwait Journal of …, 2023 - Elsevier
Biosynthesis zinc oxide nanoparticles (ZnO-NPs) were produced from aqueous extracts of Euphorbia retusa, and their volatile components and antioxidant and cytotoxic characteristics …
Number of citations: 0 www.sciencedirect.com

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